Sofosbuvir impurity N

Description

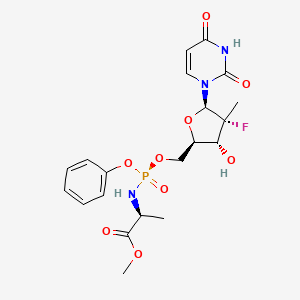

This compound is a nucleotide analog prodrug with structural similarities to Sofosbuvir (). Its molecular formula is C20H25FN3O9P (molecular weight: 501.40 g/mol), featuring a methyl ester group, a fluorinated oxolane ring, and a 2,4-dioxopyrimidin-1-yl nucleobase (). The compound likely acts as a polymerase inhibitor, mirroring Sofosbuvir’s mechanism against RNA viruses like hepatitis C virus (HCV) .

Properties

IUPAC Name |

methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN3O9P/c1-12(17(27)30-3)23-34(29,33-13-7-5-4-6-8-13)31-11-14-16(26)20(2,21)18(32-14)24-10-9-15(25)22-19(24)28/h4-10,12,14,16,18,26H,11H2,1-3H3,(H,23,29)(H,22,25,28)/t12-,14+,16+,18+,20+,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASYBZIIPQSWBV-ZWXZMKCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of sofosbuvir impurity N involves several steps, including the protection and deprotection of functional groups, as well as the use of specific reagents and conditions to achieve the desired chemical transformations. The general synthetic route includes:

Grafting a terminal hydroxyl group: of the first compound with a protective group to obtain an intermediate.

Grafting a second protective group: on the cyclic hydroxyl of the intermediate.

Removing the first protective group: to obtain another intermediate.

Grafting a third protective group: on the terminal hydroxyl of the intermediate.

Removing the third protective group: to obtain this compound.

Industrial production methods for this compound involve similar steps but are optimized for large-scale production, ensuring high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .

Chemical Reactions Analysis

Sofosbuvir impurity N undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against RNA viruses. Research indicates that derivatives of pyrimidine compounds can inhibit viral replication by targeting the RNA-dependent RNA polymerase (RdRp) enzyme, which is critical for the replication of viruses such as SARS-CoV-2 .

Case Study : A study published in Molecules highlighted the effectiveness of nucleoside analogs similar to methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl) in inhibiting RdRp activity. The results showed a significant reduction in viral load in vitro, suggesting potential therapeutic applications for respiratory viral infections .

Pharmacology

Phosphorylation Mechanism

The compound's structure includes a phenoxyphosphoryl group that enhances its bioactivity through phosphorylation mechanisms. Phosphorylated compounds often exhibit improved solubility and bioavailability, making them suitable candidates for drug development .

Table 1: Comparison of Bioactivity

| Compound | Activity Type | Target | Reference |

|---|---|---|---|

| Methyl (2S)-2... | Antiviral | RdRp | |

| Isopropyl (2S)-... | Antiviral | RdRp | |

| 6-Azauridine | Antiviral | RdRp |

Biotechnology

Gene Delivery Systems

The unique chemical structure allows for the potential use of methyl (2S)-2... in gene delivery systems. Its ability to form stable complexes with nucleic acids could be harnessed to improve the efficiency of gene therapy techniques.

Case Study : Research has demonstrated that phosphoramidate prodrugs can facilitate the delivery of oligonucleotides into cells. The incorporation of methyl (2S)-2... into these systems may enhance cellular uptake and therapeutic efficacy .

Mechanism of Action

The mechanism of action of sofosbuvir impurity N is related to its chemical structure and reactivity. As an impurity, it does not have a therapeutic effect but can influence the stability and efficacy of sofosbuvir. The molecular targets and pathways involved include interactions with enzymes and other proteins that may lead to the formation or degradation of the impurity .

Comparison with Similar Compounds

Structural Analogues in Antiviral Therapeutics

Key Structural Differences and Implications :

Methyl esters are also more susceptible to hydrolysis, which could accelerate prodrug activation or degradation . Remdesivir’s 2-ethylbutyl ester enhances metabolic stability and intracellular retention, critical for prolonged antiviral activity against coronaviruses .

Nucleobase Modifications: The target compound’s 2,4-dioxopyrimidin-1-yl base mimics natural nucleotides, enabling incorporation into viral RNA and chain termination . Remdesivir’s pyrrolotriazine-7-yl base and cyano group improve binding to viral polymerases, conferring broad-spectrum activity .

Fluorine Substitution: The 4-fluoro group in the target compound and Sofosbuvir enhances metabolic stability by resisting enzymatic degradation, a strategy also seen in antiviral drugs like Tenofovir .

Pharmacokinetic and Bioactivity Insights

- Sofosbuvir : Demonstrated >90% HCV cure rates due to its isopropyl ester, which improves liver-targeted delivery via hydrolysis to the active uridine analog .

- Target Compound: Limited bioactivity data are available, but its methyl ester may reduce plasma half-life compared to Sofosbuvir. Preclinical studies are needed to assess efficacy against HCV or other viruses.

- Remdesivir : Broad antiviral activity relies on delayed metabolism, allowing incorporation into viral RNA. Its higher molecular weight (602.6 g/mol) reflects extended side-chain modifications .

Biological Activity

Methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, commonly referred to as Sofosbuvir , is a nucleotide analog that has garnered significant attention for its antiviral properties, particularly in the treatment of Hepatitis C Virus (HCV) infections. This article delves into its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Weight | 529.5 g/mol |

| Molecular Formula | C22H29FN3O9P |

| XLogP3 | 1 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 11 |

| Rotatable Bond Count | 11 |

| Topological Polar Surface Area | 153 Ų |

| Complexity | 913 |

Sofosbuvir acts as a direct-acting antiviral agent by inhibiting the HCV NS5B polymerase enzyme. This inhibition prevents the replication of viral RNA, effectively halting the progression of the infection. The compound is a prodrug that is converted intracellularly into its active form, which then competes with natural nucleotides for incorporation into the growing RNA chain. This results in chain termination during viral RNA synthesis .

Antiviral Activity

Sofosbuvir has demonstrated potent antiviral activity against various HCV genotypes. Clinical studies have shown that it can lead to sustained virologic response (SVR) rates exceeding 90% when used in combination therapies. For example:

- Clinical Trial Findings : In a Phase III clinical trial involving patients with chronic HCV infection, Sofosbuvir combined with ledipasvir showed an SVR rate of approximately 99% after 12 weeks of treatment .

Case Studies

- Chronic Hepatitis C Treatment : A study involving 600 patients treated with Sofosbuvir and ribavirin reported an overall SVR of 96%, with higher efficacy observed in patients without cirrhosis .

- HCV Genotype 3 : Another case study indicated that Sofosbuvir combined with daclatasvir achieved an SVR of 97% in patients with genotype 3 HCV, highlighting its effectiveness across different viral strains .

Safety and Side Effects

Sofosbuvir is generally well-tolerated. Common side effects include fatigue, headache, and nausea. Serious adverse events are rare but can occur, particularly in patients with advanced liver disease or those receiving multiple medications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.